molecular formula C21H17ClF2N2O3S B2632986 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide CAS No. 451513-22-7

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide

Cat. No. B2632986
CAS RN: 451513-22-7
M. Wt: 450.88
InChI Key: FXLQILSCVJGXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide” has a molecular formula of C21H17ClF2N2O3S. It has an average mass of 450.886 Da and a monoisotopic mass of 450.061646 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H17ClF2N2O3S. This indicates that it contains 21 carbon atoms, 17 hydrogen atoms, one chlorine atom, two fluorine atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom .

Scientific Research Applications

Microwave-Induced Synthesis of Fluorobenzamides

Research by Desai, Rajpara, and Joshi (2013) in the "Journal of Fluorine Chemistry" outlines the synthesis of fluorobenzamide derivatives using microwave and conventional methods. These compounds, particularly those with a fluorine atom at the 4th position of the benzoyl group, demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The study emphasizes the role of the fluorine atom in enhancing antimicrobial efficacy Desai, N., Rajpara, K. M., & Joshi, V. V. (2013).

Crystal Structures of N-(Arylsulfonyl)-4-fluorobenzamides

Suchetan et al. (2016) in "Acta Crystallographica Section E" presented the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamide compounds, offering insights into the conformation and structural comparisons of these molecules. This research contributes to the understanding of the molecular arrangement and potential interactions of similar fluorobenzamide derivatives Suchetan, P. A., et al. (2016).

Antidiabetic Activity of Benzamide Derivatives

A study by Thakral, Narang, Kumar, and Singh (2020) in "BMC Chemistry" synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and assessed their in vitro antidiabetic potential. The research highlighted the significance of substituent patterns on phenyl rings in influencing inhibitory activity against α-glucosidase enzymes, demonstrating the therapeutic potential of benzamide derivatives in diabetes management Thakral, S., et al. (2020).

Hypoglycemic and Hypolipidemic Activities

Ahmadi et al. (2014) in "Mini Reviews in Medicinal Chemistry" explored the synthesis of glibenclamide analogues, including modifications to the benzamide component. These analogues showed promising anti-hyperglycemic and anti-lipidemic activities in diabetic rats, suggesting the potential of benzamide derivatives for diabetes treatment Ahmadi, A., et al. (2014).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl chloride, indicates that it is classified as a flammable liquid (Category 4), and it may cause skin irritation, serious eye damage, and may be toxic if inhaled . It’s important to handle such compounds with care and use appropriate safety measures.

properties

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3S/c1-26(13-14-5-3-2-4-6-14)30(28,29)16-8-9-18(23)17(12-16)21(27)25-20-10-7-15(22)11-19(20)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLQILSCVJGXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.